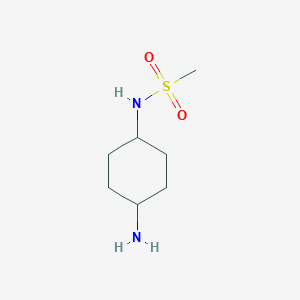
N-(trans-4-Aminocyclohexyl)methanesulfonamide
Descripción general
Descripción
N-(trans-4-Aminocyclohexyl)methanesulfonamide is an organic compound with the molecular formula C7H16N2O2S. It is a sulfonamide derivative, characterized by the presence of a nitrogen atom and a sulfur atom in its structure. This compound is commonly used in scientific experiments as a substitute for the amino acid glutamate.
Métodos De Preparación
The synthesis of N-(trans-4-Aminocyclohexyl)methanesulfonamide typically involves the reaction of trans-4-aminocyclohexanol with methanesulfonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate sulfonate ester, which is subsequently converted to the desired sulfonamide product. Industrial production methods may involve similar synthetic routes, optimized for large-scale production .
Análisis De Reacciones Químicas
N-(trans-4-Aminocyclohexyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
N-(trans-4-Aminocyclohexyl)methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as a substitute for the amino acid glutamate in various biochemical assays.
Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(trans-4-Aminocyclohexyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can mimic the effects of glutamate, binding to glutamate receptors and modulating their activity. This interaction can influence various cellular processes, including neurotransmission and signal transduction.
Comparación Con Compuestos Similares
N-(trans-4-Aminocyclohexyl)methanesulfonamide can be compared with other sulfonamide derivatives, such as:
N-(4-Aminocyclohexyl)methanesulfonamide: Similar structure but different stereochemistry.
N-(4-Methylcyclohexyl)methanesulfonamide: Contains a methyl group instead of an amino group.
N-(4-Hydroxycyclohexyl)methanesulfonamide: Contains a hydroxyl group instead of an amino group.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties .
Propiedades
IUPAC Name |
N-(4-aminocyclohexyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c1-12(10,11)9-7-4-2-6(8)3-5-7/h6-7,9H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBSHRGPVFXDTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCC(CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
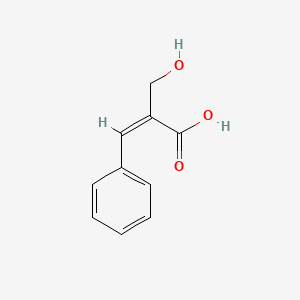



![3-[(E)-2-Nitroethenyl]phenol](/img/structure/B3120463.png)


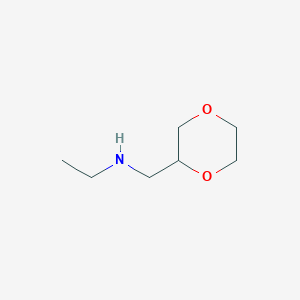
![2,8-Dibromo-6,12-dihydro-6,6,12,12-tetraoctyl-indeno[1,2-b]fluorene](/img/structure/B3120494.png)
![6-(2-methyl-3-imidazo[1,2-a]pyridinyl)-1H-pyrimidine-2-thione](/img/structure/B3120500.png)
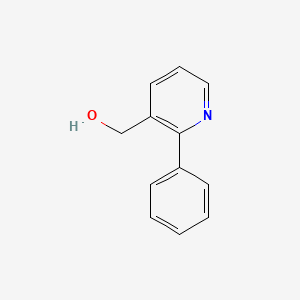
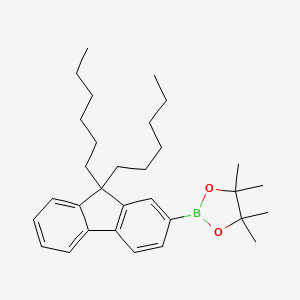
![4-[(2-Ethoxyethoxy)methyl]piperidine](/img/structure/B3120529.png)

